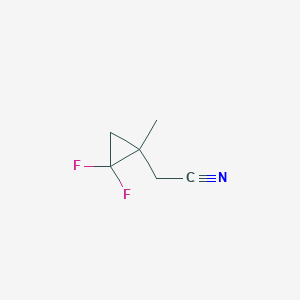

2-(2,2-二氟-1-甲基环丙基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of difluorinated acetonitrile derivatives can involve the introduction of difluorocarbene into suitable precursors. For instance, the synthesis of difluoro(trimethylsilyl)acetonitrile is achieved by the insertion of difluorocarbene into silyl cyanide . This method could potentially be adapted for the synthesis of 2-(2,2-Difluoro-1-methylcyclopropyl)acetonitrile by using a 1-methylcyclopropyl silyl cyanide as the starting material.

Molecular Structure Analysis

While the molecular structure of 2-(2,2-Difluoro-1-methylcyclopropyl)acetonitrile is not directly analyzed in the provided papers, the structure of related compounds, such as optically pure bis(pentafluorophenyl)ethane-1,2-diol, has been determined by X-ray structural analysis . This suggests that similar analytical techniques could be employed to elucidate the structure of the compound .

Chemical Reactions Analysis

The papers describe various reactions involving difluorinated acetonitriles. For example, difluoro(trimethylsilyl)acetonitrile acts as a cyanodifluoromethylating reagent towards aldehydes, N-tosylimines, N-alkylimines, and enamines . This indicates that 2-(2,2-Difluoro-1-methylcyclopropyl)acetonitrile might also participate in similar fluoroalkylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,2-Difluoro-1-methylcyclopropyl)acetonitrile are not discussed in the provided papers. However, the interaction of acetonitrile with trifluoromethanesulfonic acid leading to a variety of structures suggests that acetonitrile derivatives, including the compound of interest, may exhibit complex behavior in the presence of strong acids, potentially forming a range of products depending on the reaction conditions.

科学研究应用

FeCl3催化的氨基卤化

一项研究探索了使用FeCl3作为乙腈中的路易斯酸催化剂对亚甲基环丙烷(MCP)和亚乙叉基环丙烷(VCP)进行氨基氯化的过程。这一过程突出了该化合物在促进复杂有机结构合成中的作用,强调了其在立体化学分析和机理研究中的重要性 (李、石、蒂蒙斯和李,2006).

双环有机超碱设计

另一项研究重点介绍了使用1,3-二氨基丙烷对小型、多功能双环有机超碱进行战略性设计,表明该化合物可通过官能团修饰来实现更高的碱性。这说明了其在开发新催化剂和试剂方面的潜力 (辛格和甘古利,2008).

受阻路易斯对化学

该化合物还可在受阻路易斯对(FLP)的研究中找到应用,在其中它与分子内FLP体系形成加合物。这项研究强调了其在理解涉及硼和磷组分的反应机理方面的用途 (斯图特等人,2013).

脂肪酶催化的酯交换

在光学纯双(五氟苯基)乙烷-1,2-二醇的合成中,该化合物作为关键中间体,展示了其在酶促反应和手性合成中的作用 (坂井等人,2000).

离子液晶体的研究

研究了该化合物与甲基-三正癸基磷盐形成两性液晶相的行为,揭示了其对材料科学和核磁共振光谱应用的理解的贡献 (高达等人,2004).

属性

IUPAC Name |

2-(2,2-difluoro-1-methylcyclopropyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2N/c1-5(2-3-9)4-6(5,7)8/h2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNVEQHQXFNONY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(F)F)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate](/img/structure/B2565921.png)

![ethyl 2-(2,4-dimethylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2565925.png)

![6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2565927.png)

![Cyclopent-3-en-1-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2565931.png)